molecular formula C17H14O4 B512786 (7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone CAS No. 477848-12-7

(7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone

Cat. No.: B512786
CAS No.: 477848-12-7
M. Wt: 282.29g/mol
InChI Key: HXJYEUDUEZSJHH-UHFFFAOYSA-N
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Description

(7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone is a chemical compound with the molecular formula C17H14O4 It is known for its unique structure, which combines a benzofuran ring with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone typically involves the reaction of 7-methoxy-1-benzofuran-2-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for further investigation in drug development .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It has been investigated for its anti-inflammatory, antioxidant, and anticancer activities .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of (7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules .

Comparison with Similar Compounds

  • (7-Methoxy-1-benzofuran-2-yl)(4-hydroxyphenyl)methanone
  • (7-Methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone
  • (7-Methoxy-1-benzofuran-2-yl)(4-nitrophenyl)methanone

Comparison: Compared to its analogs, (7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance its solubility and potentially improve its interaction with biological targets, making it a valuable compound for further research .

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-13-8-6-11(7-9-13)16(18)15-10-12-4-3-5-14(20-2)17(12)21-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJYEUDUEZSJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219371
Record name (7-Methoxy-2-benzofuranyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477848-12-7
Record name (7-Methoxy-2-benzofuranyl)(4-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477848-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7-Methoxy-2-benzofuranyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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